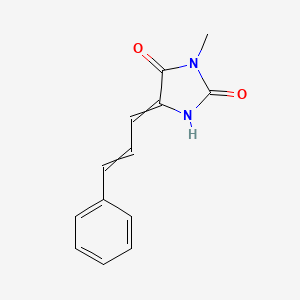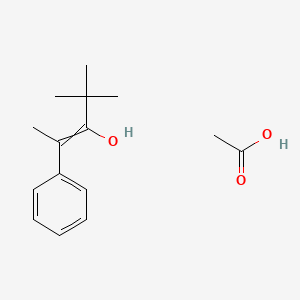
Acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol is an organic compound with the molecular formula C13H18O2. This compound is characterized by the presence of an acetic acid group and a 4,4-dimethyl-2-phenylpent-2-en-3-ol moiety. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-2-phenylpent-2-en-3-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and crystallization to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
Acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact mechanism of action can vary based on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-2-phenylpent-2-en-3-ol: Lacks the acetic acid group but shares the core structure.
Acetic acid: A simpler compound with a single acetic acid group.
Phenylacetic acid: Contains a phenyl group attached to the acetic acid moiety.
Uniqueness
Acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol is unique due to the combination of its acetic acid group and the 4,4-dimethyl-2-phenylpent-2-en-3-ol moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
112370-57-7 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC名 |
acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol |
InChI |
InChI=1S/C13H18O.C2H4O2/c1-10(12(14)13(2,3)4)11-8-6-5-7-9-11;1-2(3)4/h5-9,14H,1-4H3;1H3,(H,3,4) |
InChIキー |
CMDPYGOGMNKUPP-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C(C)(C)C)O)C1=CC=CC=C1.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


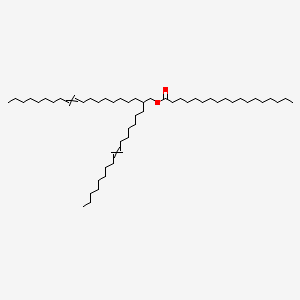
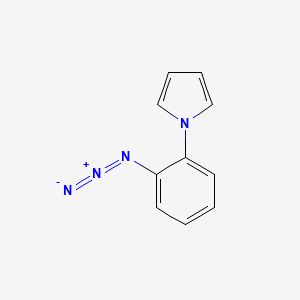
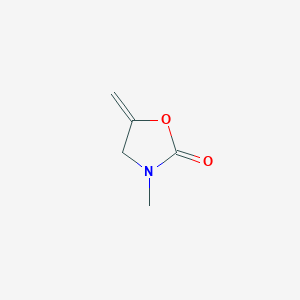
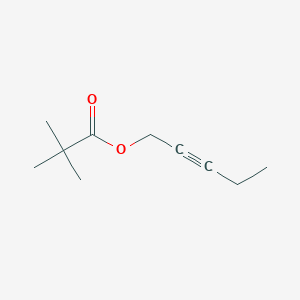

![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
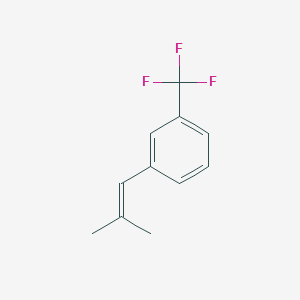
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
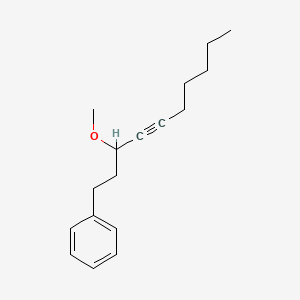
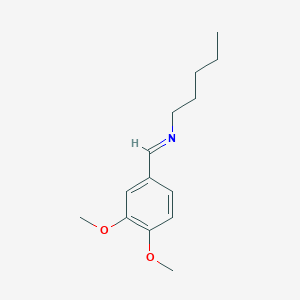
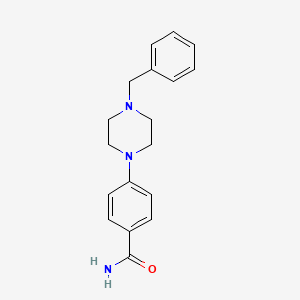
![tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14294786.png)
